4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole - 1249973-54-3

4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole

Catalog Number: EVT-1756429
CAS Number: 1249973-54-3
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) []

  • Compound Description: This compound features a central propane chain substituted with two 1H-1,2,3-triazole-4,5-dicarboxylate groups and a 4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-ylmethyl group. It was synthesized via a copper-free Huisgen cycloaddition reaction. []
  • Relevance: This compound shares the core 1H-1,2,3-triazole structure with the target compound, 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. Both compounds contain a substituted methyl group at the 4-position of the triazole ring, highlighting a key structural similarity. []

2. 1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetate []

  • Compound Description: This compound is a 1-(diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic ester designed as a potential inhibitor of imidazole glycerol phosphate dehydratase (IGPD) in plants. It displayed good herbicidal activity against barnyard grass. []
  • Relevance: Similar to 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, this compound contains the 1H-1,2,3-triazole moiety. Additionally, both compounds possess a three-carbon chain (propane) attached to the triazole ring, further emphasizing their structural similarities. []

3. Ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate []

  • Compound Description: This compound, another example of a 1-(diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic ester, was synthesized as a potential IGPD inhibitor and exhibited good herbicidal activity. []
  • Relevance: This compound shares the 1H-1,2,3-triazole core structure with 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. The presence of a carboxylate group at the 4-position of the triazole ring in this compound, compared to a chloromethyl group in the target compound, highlights a point of variation within a similar structural framework. []

4. 4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1-(4-nitrobenz­yl)-1H-1,2,3-triazole []

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, showcasing conformational flexibility. []
  • Relevance: The presence of the 1H-1,2,3-triazole ring system is a shared feature between this compound and 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. The 4-nitrobenz­yl substituent on the triazole nitrogen in this compound, as opposed to the 2-(propan-2-yl)phenyl substituent in the target compound, demonstrates variability at this position while maintaining the core triazole structure. []

5. 4-((1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one []

  • Compound Description: This compound is a coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrid synthesized and evaluated for cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D). It displayed the most potent activity against MDA-MB-231 and T-47D cells. []
  • Relevance: This compound, although structurally more complex, contains the 1H-1,2,3-triazole unit found in 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. This shared moiety highlights the importance of the triazole ring system in various chemical contexts and biological activities. []

6. (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide derivatives []

  • Compound Description: These are a series of 1,2,3-triazole-hydrazone derivatives incorporating a 3,4-dimethoxy pyridine ring. Their antimicrobial activity was evaluated against a panel of bacterial and fungal pathogens. []
  • Relevance: These derivatives share the 1H-1,2,3-triazole core with 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. The variations in substituents attached to the triazole ring in these derivatives, compared to the target compound, demonstrate the potential for diverse structural modifications around this core scaffold. []

7. 3-(Oxiran-2-ylmethoxy)-l ,5-diphenyl-lH-1,2,4-triazole []

  • Compound Description: This compound was prepared as an intermediate in the synthesis of aminoalkanol derivatives of 1,5-diphenyl-IH-1,2,4-triazol-3-ol. Its molecular structure was confirmed by X-ray crystallography. []
  • Relevance: Although featuring a 1,2,4-triazole ring rather than the 1,2,3-triazole of the target compound, 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, this compound highlights the broader significance of triazole derivatives in medicinal chemistry. []

8. 1-[(1,5-diphenyl- 1H- 1,2,4-triazol-3-yl) oxy]-3-(4-arylpiperazin-1-yl) propan-2-ol derivatives []

  • Compound Description: These derivatives were synthesized from 3-(Oxiran-2-ylmethoxy)-l ,5-diphenyl-lH-1,2,4-triazole with the goal of developing compounds with beta-adrenolytic activity. []

9. 1-phenyl-1H-1,2,3-triazoles with substituents at both the 4- and 5-positions of the triazole ring [, ]

  • Compound Description: This refers to a series of compounds with diverse substituents on the 1-phenyl-1H-1,2,3-triazole scaffold. These were investigated for their ability to inhibit the binding of [(3)H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB) to human beta3 and alpha1beta2gamma2 GABA receptors, aiming to develop selective antagonists. [, ]
  • Relevance: This series shares the 1-phenyl-1H-1,2,3-triazole core with 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. The exploration of various substituents at the 4- and 5-positions of the triazole ring in this series underscores the potential for fine-tuning biological activity by modifying these positions. [, ]

10. 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogs [, ]

  • Compound Description: This series focuses on analogs with a specific substitution pattern (2,6-dichloro-4-trifluoromethyl) on the phenyl ring of the 1-phenyl-1H-1,2,3-triazole scaffold. This substitution pattern was found to be crucial for achieving high affinity for both beta3 and alpha1beta2gamma2 GABA receptors. [, ]
  • Relevance: This series highlights the significance of the phenyl ring substituents in influencing the biological activity of 1-phenyl-1H-1,2,3-triazoles, which is also relevant to understanding the structure-activity relationship of 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. The 2-(propan-2-yl) substituent in the target compound could play a crucial role in its specific activity or interactions. [, ]

11. 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol []

  • Compound Description: This halogen-substituted triazole demonstrated the most promising antifungal profile among a series of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols synthesized via click chemistry and evaluated against various Candida species. []
  • Relevance: Both this compound and 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole belong to the 1-aryl-1H-1,2,3-triazole class and share a propane subunit attached to the triazole ring. This structural similarity further underscores the relevance of specific substituents in modulating biological activity within this class of compounds. []

12. 1,3-diaryl-(4-aryl-2H-1,2,3-triazol-2-yl)propan-1-ones []

  • Compound Description: These compounds, synthesized through a DABCO-promoted aza-Michael addition of 4-aryl NH-1,2,3-triazoles to chalcones, exemplify a novel method for synthesizing 2,4-disubstituted 1,2,3-triazoles. []
  • Relevance: While not directly containing the 1,2,3-triazole substitution pattern of 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, these compounds demonstrate the versatility of the triazole ring in undergoing diverse chemical transformations, including those relevant to the target compound's synthesis or potential reactivity. []

13. 1-(4-Methyl­phen­yl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐1‐one []

  • Compound Description: The crystal structure of this compound reveals intermolecular hydrogen bonds contributing to its three-dimensional architecture. []
  • Relevance: While structurally distinct from 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, this compound features a 1,2,4-triazole ring, highlighting the prevalence of triazole derivatives in various chemical contexts. []

14. 4-bromo-N-(2-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)benzenesulfonamide []

  • Compound Description: This compound is a sulfonamide-tagged 1,2,3-triazole that exhibited potent in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []
  • Relevance: The presence of the 1H-1,2,3-triazole ring system, specifically with a substituent at the 4-position, links this compound to 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. The different substituents attached to the triazole ring in this compound, compared to the target compound, highlight the potential for diverse structural modifications and their impact on biological activity. []

15. 4-bromo-N-(2-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)propan-2-yl)benzenesulfonamide []

  • Compound Description: This sulfonamide-containing 1,2,3-triazole exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []
  • Relevance: This compound and 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole both contain the 1H-1,2,3-triazole moiety. Furthermore, both compounds feature a three-carbon chain (propane) connected to the triazole ring, further reinforcing their structural similarities. []

16. 2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes []

  • Compound Description: This group of compounds, bearing a 1,2,4-triazole ring and a 1,3-dioxolane moiety, were synthesized and evaluated for their antiradical activity. Notably, compounds possessing a hexylthiosulfonyl, arylureido, or arylthioureido substituent at the para position of the aryl ring displayed enhanced radical-scavenging abilities. []
  • Relevance: Though structurally different from 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, these compounds highlight the broader significance of triazole derivatives in medicinal chemistry. Notably, the exploration of various substituents on the 1,2,4-triazole scaffold underscores the potential for optimizing antiradical activity through structural modifications. []

17. 1-({2-[4-Chlorobenzyl)-2-[4-(hexylsulfonyl)phenyl]-1,3-dioxolan-4-yl}methyl)-1H-1,2,4-triazole []

  • Compound Description: This specific 1,2,4-triazole derivative, containing a 1,3-dioxolane group and a hexylthiosulfonyl substituent, demonstrated the most potent antiradical activity among the synthesized compounds. []
  • Relevance: Despite possessing a 1,2,4-triazole ring rather than the 1,2,3-triazole found in 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, this compound underscores the significance of triazole-based structures in antioxidant research. The presence of the hexylthiosulfonyl group, known to enhance radical-scavenging activity, suggests the potential importance of incorporating similar substituents into other triazole derivatives. []

18. 2-{8-fluoro-3-[4-(2H3)methyl-1-methyl-1H-1,2,3-triazol-5-yl]-5-[(S)-(oxan-4-yl)(phenyl)methyl]-5H-pyrido[3,2-b]indol-7-yl}propan-2-ol (Compound 15) []

  • Compound Description: This triazole-containing carboline derivative is a potent BET inhibitor with improved pharmacokinetic properties due to strategic deuteration and fluorination. It displayed reduced clearance and significant efficacy in a mouse triple-negative breast cancer model. []
  • Relevance: This compound shares the 1H-1,2,3-triazole core structure with 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. The incorporation of a (2H3)methyl group at the 4-position of the triazole ring in this BET inhibitor, compared to a chloromethyl group in the target compound, demonstrates the importance of substituent modifications in influencing biological activity. []

19. Eugenol-Fluorinated Triazole Derivatives []

  • Compound Description: This series of compounds, derived from the natural product eugenol and containing a fluorinated triazole moiety, were synthesized and evaluated for their fungicidal activity. Notably, 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol (3d) exhibited promising antifungal activity against a strain of Colletotrichum sp., which causes papaya anthracnose disease. []
  • Relevance: These derivatives highlight the versatility of the 1H-1,2,3-triazole scaffold in medicinal chemistry, particularly in developing antifungal agents. While 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole may not possess inherent antifungal activity, the successful incorporation of eugenol and fluorine into the triazole framework in these derivatives suggests the potential for exploring other modifications to enhance its biological profile. []

20. Octanedioic acid hydroxyamide[3-(1-phenyl-1H-[1,2,3]triazol-4-yl)phenyl]amide (4a) []

  • Compound Description: This triazole-based histone deacetylase inhibitor (HDACI) exhibits potent activity against pancreatic cancer cells, with an IC50 value of 20 nM against MiaPaca-2 cells. []
  • Relevance: Both this compound and 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole belong to the 1-aryl-1H-1,2,3-triazole class. The presence of a phenyl ring attached to the triazole nitrogen in both compounds further emphasizes their structural similarities. []

21. Triazol-4-ylphenyl Bearing Hydroxamate Analogues []

  • Compound Description: This series of compounds, derived from compound 4a (octanedioic acid hydroxyamide[3-(1-phenyl-1H-[1,2,3]triazol-4-yl)phenyl]amide) by modifying the terminal phenyl ring, also display potent HDAC inhibitory activity and demonstrate promising anticancer properties. []
  • Relevance: These analogs highlight the significance of the triazol-4-ylphenyl moiety, also present in 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, in designing HDAC inhibitors. The exploration of various substituents on the terminal phenyl ring in this series suggests that modifications to the phenyl ring in the target compound could potentially influence its HDAC inhibitory activity. []

22. New benzylpiperazine derivatives bearing mono- and bis-dialkyl substituted 1,2,4-triazoles []

  • Compound Description: This series of compounds was synthesized by cycloaddition of 1-aza-2-azoniaallenes with p-cyanobenzyl chlorides, followed by condensation with piperazine or N-methylpiperazine. Their structures were characterized using 2D NMR spectroscopy. []
  • Relevance: Although featuring a 1,2,4-triazole ring rather than the 1,2,3-triazole of the target compound, 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, these compounds illustrate the broader significance of triazole derivatives in medicinal chemistry, particularly those incorporating benzylpiperazine moieties. []

23. Triazole-pyridine ligands []

  • Compound Description: This series of ligands, including 4-(2-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine (L1), 3-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol (L2), 2-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)acetic acid (L3), and 5-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)pentan-1-amine (L4), were designed to interact with the amyloid-β (Aβ) peptide and modulate its aggregation, a hallmark of Alzheimer's disease. []
  • Relevance: While structurally different from 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, these compounds demonstrate the use of 1H-1,2,3-triazole as a scaffold in medicinal chemistry for targeting diverse biological processes. []

24. trans-dichloridotetrakis[1-phenyl-3-(1H-1,2,4-triazol-1-yl-κN(4))propan-1-one]copper(II) hexahydrate []

  • Compound Description: This copper(II) complex, featuring a 1,2,4-triazole ligand, was structurally characterized. Its crystal structure revealed a well-resolved up-up-down-down (uudd) cyclic water tetramer and O-H...Cl hydrogen-bonding interactions. []
  • Relevance: Despite possessing a 1,2,4-triazole ring rather than the 1,2,3-triazole of the target compound, 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, this compound highlights the ability of triazole derivatives to act as ligands in metal complexes. This property suggests the possibility of exploring the coordination chemistry of the target compound with various metal ions. []

25. cis-[Pt(2-picolyl-1,2,3-triazole)Cl2,] and cis-[Pt(propan-1,3-diamine)CBDCA] (CBDCA = 1,1 -cyclobutanedicarboxylate) complexes []

  • Compound Description: This series of diazenecarboxamide-extended platinum(II) complexes incorporates either a 2-picolyl-1,2,3-triazole or a propan-1,3-diamine ligand and exhibits oxidative properties against glutathione. Some of these complexes displayed moderate cytotoxic activity against human cervical carcinoma HeLa cells. []
  • Relevance: These complexes demonstrate the ability of 1,2,3-triazole derivatives to act as ligands in platinum-based complexes, which are widely studied for their anticancer properties. While 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole may not directly bind to platinum, these complexes provide insights into the potential of exploring the target compound's interactions with metal ions and their potential biological implications. []

26. [PtCl2L2] (L = 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole) []

  • Compound Description: This platinum(II) complex, containing two 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole ligands, exhibited notable cytotoxic activity against human cervical carcinoma HeLa cells, comparable to that of cisplatin. []
  • Relevance: This complex further emphasizes the potential of 1,2,3-triazole derivatives as ligands in metal-based anticancer agents. While 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole might not directly coordinate to platinum, this complex suggests the possibility of exploring its interactions with metal ions and their potential biological effects. []

27. Difenoconazole []

  • Compound Description: Difenoconazole is a broad-spectrum fungicide that belongs to the triazole class. It inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. []
  • Relevance: Although structurally different from 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, difenoconazole highlights the antifungal properties associated with the triazole moiety. This suggests that modifications to the target compound's structure could potentially lead to the development of novel antifungal agents. []

28. Pyrazole and triazole compounds []

  • Compound Description: This refers to a broad class of compounds containing either a pyrazole or a triazole ring, many of which have shown inhibitory activity against KSP (kinesin spindle protein). []
  • Relevance: While structurally diverse, this class encompasses the 1,2,3-triazole core found in 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole. The inclusion of both pyrazole and triazole compounds in this context highlights the broader significance of these heterocyclic systems in medicinal chemistry. []

29. 1‐{1‐[2‐(substitutedbenzyloxy)ethyl]‐1H‐1,2,3‐triazol‐4‐yl}‐2‐(2,4‐difluorophenyl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐2-ols []

  • Compound Description: This series of triazole derivatives was designed based on the structure of the active site of CYP51, a key enzyme in fungal ergosterol biosynthesis, and known structure-activity relationships of azole antifungal agents. []
  • Relevance: These derivatives highlight the 1H-1,2,3‐triazol scaffold's adaptability in medicinal chemistry, particularly for developing antifungal agents. While 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole may not inherently possess antifungal properties, these derivatives suggest the potential for exploring structural modifications to enhance its biological profile. []

30. (E)-3-{ 4-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]benzylideneamino}-7-fluoro-2-methylquinazolin-4(3H)-one []

  • Compound Description: This novel quinazolin-4(3H)-one derivative, featuring a 1,2,3-triazole moiety connected via a Schiff base linkage, was synthesized and characterized. []
  • Relevance: This compound underscores the utility of 1,2,3-triazole as a building block in organic synthesis. While its biological activity remains to be explored, its synthesis provides valuable insights into the potential for incorporating the 1,2,3-triazole unit, present in 4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole, into more complex molecular architectures. []

31. cis, trans-3-chlorine-4-[4-methyl-2-1H-1, 2, 4-triazole-1-ylmethyl]-1, 3-dioxapentane-2-yl) phenyl 4-chlorophenyl ether []

  • Compound Description: This compound is an intermediate in the synthesis of difenoconazole, a triazole fungicide. []
  • Relevance: Although this compound contains a 1,2,4-triazole ring, its presence as an intermediate in the synthesis of a commercially important triazole fungicide highlights the significance of triazole-containing compounds in agriculture and their potential for further development. []

Properties

CAS Number

1249973-54-3

Product Name

4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole

IUPAC Name

4-(chloromethyl)-1-(2-propan-2-ylphenyl)triazole

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C12H14ClN3/c1-9(2)11-5-3-4-6-12(11)16-8-10(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3

InChI Key

UNCRKFPEQOYDFX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1N2C=C(N=N2)CCl

Canonical SMILES

CC(C)C1=CC=CC=C1N2C=C(N=N2)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.